molecular formula C15H13NO4S B1399112 1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one CAS No. 19688-46-1

1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one

Cat. No. B1399112
CAS RN: 19688-46-1
M. Wt: 303.3 g/mol
InChI Key: JGERNOZEUGKGBT-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows how these atoms are connected .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions. The products of these reactions can provide insights into the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .

Safety And Hazards

The safety and hazards associated with a compound are usually determined through toxicology studies. This can include studying the compound’s effects on cells or organisms, and its potential for causing irritation, sensitization, or other harmful effects .

Future Directions

Future research on a compound can involve exploring new synthesis methods, studying its reactions with new reagents, investigating its potential uses, or developing safer and more effective derivatives .

properties

IUPAC Name

1-[4-(2-methoxyphenyl)sulfanyl-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-10(17)11-7-8-14(12(9-11)16(18)19)21-15-6-4-3-5-13(15)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGERNOZEUGKGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734170
Record name 1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one

CAS RN

19688-46-1
Record name 1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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